
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (CAS: 141492-50-4) is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with an isothiocyanate (-N=C=S) group at the 6-position. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.23 g/mol. Key physicochemical properties include a melting point of 62–64°C, a predicted boiling point of 329.2±41.0°C, and a density of 1.31±0.1 g/cm³ . The compound is synthesized via the reaction of 1,4-benzodioxan-6-amine with thiophosgene in chloroform, highlighting the reactivity of the isothiocyanate group for forming thiourea derivatives .
The isothiocyanate moiety confers electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols), making it valuable in medicinal chemistry and targeted drug design. However, its reactivity also necessitates careful handling due to hazards (R20/21/22: harmful if inhaled, ingested, or in contact with skin; R34: causes burns) .
Preparation Methods
Synthesis via Thiophosgene-Mediated Isothiocyanate Formation
The most widely documented method for preparing 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine involves the reaction of 1,4-benzodioxan-6-amine with thiophosgene (CSCl₂). This two-step process begins with the synthesis of the amine precursor, followed by its conversion to the isothiocyanate derivative.
Conversion to Isothiocyanate
The critical step involves treating 1,4-benzodioxan-6-amine with thiophosgene in chloroform. The reaction proceeds via nucleophilic substitution, where the amine group (-NH₂) reacts with thiophosgene to form the isothiocyanate (-NCS) moiety . Typical conditions include:
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Solvent: Chloroform
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Reagent: Thiophosgene (1.2–1.5 equivalents)
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Temperature: 0–25°C (to minimize side reactions)
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Workup: Sequential washing with aqueous sodium bicarbonate and brine, followed by drying and concentration.
Example Procedure:
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Dissolve 1,4-benzodioxan-6-amine (10 mmol) in anhydrous chloroform (50 mL).
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Cool the solution to 0°C and add thiophosgene (12 mmol) dropwise under nitrogen.
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Stir the mixture at room temperature for 4–6 hours.
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Quench the reaction with saturated sodium bicarbonate, extract with chloroform, dry over MgSO₄, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (ethanol/water) to yield this compound as an off-white solid .
Yield: 70–85% (reported for analogous isothiocyanate syntheses) .
Physicochemical Characterization
The compound exhibits distinct properties critical for its handling and application:
Spectroscopic Data:
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¹H NMR (D₂O): δ 4.28 (4H, dioxane CH₂), δ 7.2 (1H, aromatic), δ 7.66 (2H, aromatic) .
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IR (KBr): Strong absorption at 2100–2150 cm⁻¹ (N=C=S stretching) .
Alternative Synthetic Routes
While the thiophosgene method remains predominant, emerging strategies include:
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Thiourea Derivatives: Reaction of the amine with carbon disulfide (CS₂) and mercury(II) chloride, though this poses environmental and toxicity concerns.
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Solid-Phase Synthesis: Immobilization of the amine on resin followed by thiophosgene treatment, enabling easier purification .
Industrial Scalability Challenges
Scaling the synthesis presents hurdles such as:
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Thiophosgene Handling: Requires specialized equipment for gas containment.
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Byproduct Management: Chlorinated waste from thiophosgene necessitates neutralization protocols.
Patent CN105801556A highlights the economic advantages of potassium permanganate over urea peroxide in oxidation steps , suggesting potential parallels for optimizing thiophosgene use.
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed studies on these reactions are limited.
Cycloaddition Reactions: The isothiocyanate group can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Cycloaddition Reagents: Alkenes and alkynes are used in cycloaddition reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine involves its ability to react with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its biological activities and its use in chemical synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Functional Diversity
The pharmacological and physicochemical properties of 1,4-benzodioxine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,4-Benzodioxine Derivatives
Key Findings and Trends
Reactivity and Applications :
- The isothiocyanate group in this compound enables covalent bond formation, as demonstrated in the synthesis of thiourea derivative S17 (68% yield) . This contrasts with acetamido and ethylamine derivatives, which rely on hydrogen bonding or ionic interactions for biological activity .
- TNBD ’s nitro groups enhance thermal stability and density, making it suitable for energetic materials, whereas chloroethoxy derivatives exhibit weak intermolecular interactions relevant to crystal engineering .
Biological Activity :
- Cytotoxicity : 6-Acetamido derivatives show moderate cytotoxicity, likely due to metabolic activation or DNA intercalation, whereas isothiocyanates may target cysteine-rich proteins .
- Enzyme Inhibition : Fused bis-thiadiazole analogs inhibit carbohydrate-metabolizing enzymes, highlighting the role of heterocyclic fusion in antidiabetic drug design .
Synthetic Methodologies :
- Nitration (for TNBD) and thiophosgene-mediated functionalization (for isothiocyanate) represent divergent strategies for modifying the benzodioxine core .
Biological Activity
Overview
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by the molecular formula and a molecular weight of 193.23 g/mol. This compound has gained attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The isothiocyanate group is known for its reactivity, which allows it to interact with various biological molecules, leading to diverse pharmacological effects.
The compound contains an isothiocyanate functional group that is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underpins its biological activity, allowing it to modulate various cellular processes.
Key Reactions
- Substitution Reactions : The isothiocyanate group can react with nucleophiles (e.g., amines, alcohols) to form thiourea or carbamate derivatives.
- Cycloaddition Reactions : It can participate in cycloaddition reactions with alkenes and alkynes, contributing to the formation of heterocyclic compounds.
- Oxidation and Reduction : Although less studied, oxidation and reduction reactions are possible under specific conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) models. The compound has been linked to the inhibition of focal adhesion kinase (FAK), a critical regulator of cell migration and survival in cancer cells.
Case Study : A study demonstrated that compounds bearing the 1,4-benzodioxane moiety showed potent antiproliferative effects against PDAC cells, with IC50 values ranging from 1.04 to 3.44 µM. These compounds induced cell cycle arrest and apoptosis while reducing tumor cell invasion .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 Values |
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This compound | Structure | Anticancer (PDAC), Antimicrobial | 1.04 - 3.44 µM |
Phenyl Isothiocyanate | C7H6N2S | Anticancer (various) | Varies |
1,4-Benzodioxane Derivatives | Varies | Antimicrobial | Varies |
Research Applications
The unique structure of this compound makes it a valuable compound in:
- Drug Development : Investigated for therapeutic applications targeting resistant tumors.
- Material Science : Potential use in developing new materials due to its reactive properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine and its derivatives?
- Methodological Answer : Synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine. The isothiocyanate group is introduced via thiophosgene or analogous reagents under controlled pH (e.g., Na₂CO₃ at pH 10). For sulfonamide derivatives, benzenesulfonyl chloride is reacted with the amine intermediate, followed by alkylation using LiH as a catalyst in DMF . Purification involves column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., S=C=N stretch at ~2050 cm⁻¹). ¹H/¹³C NMR confirms proton and carbon environments (e.g., benzodioxin ring protons at δ 4.2–4.4 ppm). Mass spectrometry (EIMS or HRMS) validates molecular weight. Triplicate spectral analyses ensure reproducibility .
Q. What in vitro assays evaluate enzyme inhibitory activity?
- Methodological Answer : α-Glucosidase and acetylcholinesterase inhibition assays are conducted spectrophotometrically. For example, enzyme activity is measured via p-nitrophenol release (α-glucosidase) or Ellman’s method (acetylcholinesterase). Data are reported as mean ± SEM from triplicate experiments with positive controls (e.g., acarbose) .
Advanced Research Questions
Q. How do regio- and stereoisomerism impact biological activity?
- Methodological Answer : Regioisomers of 2,3-dihydro-1,4-benzodioxine derivatives exhibit distinct thrombin inhibition and fibrinogen GPIIb/IIIa binding. For example, para-substituted analogs show enhanced dual antithrombotic activity. Stereochemical analysis via molecular docking and X-ray crystallography guides optimal isomer selection .
Q. What computational methods predict binding interactions with therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock, Glide) and quantum chemical calculations (DFT) model interactions. For PD-L1, the benzodioxine ring induces conformational changes in Tyr56, creating hydrophobic tunnels. Validation involves comparing docking poses with co-crystal structures (e.g., PDB ID: 5N2F) .
Q. How can researchers address variability in biological assay data?
- Methodological Answer : Triplicate experiments reduce variability. Statistical tools (e.g., ANOVA, t-tests) identify outliers. Contradictions may arise from enzyme lot differences or impurities; thus, cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .
Q. What strategies stabilize the isothiocyanate group during synthesis?
- Methodological Answer : Anhydrous conditions (e.g., DMF under Ar) and low temperatures (−20°C) prevent hydrolysis. Immediate use in subsequent reactions (e.g., nucleophilic additions) minimizes degradation. Monitor via TLC and characterize intermediates promptly .
Q. How are dual-action antithrombotic derivatives designed?
- Methodological Answer : Balance thrombin inhibition (Ki < 100 nM) and GPIIb/IIIa binding (IC₅₀ < 1 µM) by optimizing substituents. For example, electron-withdrawing groups on the aryl ring enhance thrombin affinity, while bulky substituents improve GPIIb/IIIa selectivity .
Q. What role does the benzodioxine moiety play in PD-L1 interactions?
- Methodological Answer : The benzodioxine ring induces a conformational shift in PD-L1’s Tyr56, forming a hydrophobic tunnel critical for binding. This is validated via mutagenesis studies and comparative docking with known inhibitors (e.g., BMS-202) .
Q. How is structure-activity relationship (SAR) established for enzyme inhibitors?
Properties
IUPAC Name |
6-isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNNFRLHRAJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379867 | |
Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141492-50-4 | |
Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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